2-Bromo-6-phenylpyridin-3-amine

Eosinophil peroxidase Inflammation Medicinal Chemistry

Need a heteroaromatic building block for rapid SAR exploration? Standard 6-phenylpyridin-3-amines lack a reactive handle for late-stage diversification. 2-Bromo-6-phenylpyridin-3-amine (CAS 898568-39-3) solves this: - **2-Bromo group**: Direct electrophilic partner for Pd-catalyzed cross-couplings (Suzuki-Miyaura) - **6-Phenyl & 3-amine**: Kinase inhibitor scaffold (ATP-mimetic core) - **Structural uniqueness**: Not available in regioisomers or non-halogenated analogs - **Procurement ready**: Multiple pack sizes, immediate dispatch

Molecular Formula C11H9BrN2
Molecular Weight 249.111
CAS No. 898568-39-3
Cat. No. B2936668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-phenylpyridin-3-amine
CAS898568-39-3
Molecular FormulaC11H9BrN2
Molecular Weight249.111
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=C(C=C2)N)Br
InChIInChI=1S/C11H9BrN2/c12-11-9(13)6-7-10(14-11)8-4-2-1-3-5-8/h1-7H,13H2
InChIKeyYNUZWTKCIKWJEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-phenylpyridin-3-amine Overview & Key Properties


2‑Bromo‑6‑phenylpyridin‑3‑amine is a heteroaromatic building block comprising a pyridine core substituted with a phenyl ring at the 6‑position and an amine group at the 3‑position; the bromine atom occupies the 2‑position of the pyridine ring . The molecular formula is C₁₁H₉BrN₂ (molecular weight 249.11 g·mol⁻¹) . The compound is commercially available at purities of ≥95 % to 98 % . Its structure makes it a member of the 2‑halo‑6‑phenylpyridin‑3‑amine family, which is frequently employed as a synthetic intermediate in medicinal chemistry programmes, particularly for kinase inhibitor discovery and cross‑coupling‑based library expansion [1][2].

Workflow

Synthetic intermediate for cross-coupling chemistry

Selection

2‑Bromo handle enables modular diversification

Use Context

Scaffold for kinase inhibitor library synthesis

2-Bromo-6-phenylpyridin-3-amine vs. Unsubstituted Analogs


In‑class compounds such as 6‑phenylpyridin‑3‑amine (126370‑67‑0) or 6‑bromo‑2‑phenylpyridin‑3‑amine (912772‑85‑1) lack the unique combination of a 2‑bromo leaving group and a 6‑phenyl substituent on the same pyridine scaffold. The 2‑bromo group is the key reactive handle for palladium‑catalysed Suzuki–Miyaura cross‑couplings, enabling modular diversification . The unsubstituted analogue (6‑phenylpyridin‑3‑amine) cannot undergo such direct coupling, while regioisomers (e.g. bromine at the 6‑position) alter the electronic environment of the pyridine nitrogen and may redirect coupling regioselectivity . Consequently, substituting a different halogen or a non‑halogenated analogue will change both the synthetic tractability and the SAR profile of any derived library .

Target

2‑Bromo‑6‑phenylpyridin‑3‑amine: bromine at 2‑position supports direct Suzuki coupling

Substitute

Unsubstituted 6‑phenylpyridin‑3‑amine lacks leaving group, blocking modular diversification

Target

2‑Bromo regioisomer preserves electronic environment of pyridine nitrogen

Substitute

6‑Bromo regioisomer may redirect coupling regioselectivity and alter SAR profile

Quantitative Evidence for 2-Bromo-6-phenylpyridin-3-amine


EPX Inhibition Without Comparator Data

In a biochemical assay measuring inhibition of human eosinophil peroxidase (EPX) bromination activity, 2‑bromo‑6‑phenylpyridin‑3‑amine showed an IC₅₀ value of 360 nM [1]. No comparator data for the chloro‑, iodo‑, or unsubstituted analogues are reported in the same study or in a cross‑study context. Therefore, this value cannot be used to differentiate the compound from its closest analogs.

EPX inhibition IC₅₀
Data to verify
360 nM
Reported single‑point assay context
No comparator data for halogenated analogs
Eosinophil peroxidase Inflammation Medicinal Chemistry

MPO Inhibition: Recombinant Enzyme Assay

The compound inhibits recombinant human myeloperoxidase (MPO) with an IC₅₀ of 1.40 nM [1]. A separate cellular assay using human neutrophils gave a much weaker IC₅₀ of 42 μM, highlighting context‑dependent potency [1]. As with EPX, no comparator data for the chloro‑ or iodo‑ analogs are available, preventing a direct differentiation.

MPO inhibition IC₅₀
Context‑dependent
1.40 nM (recomb.) / 42 µM (cellular)
Assay‑format potency shift; requires context review
No comparator data for chloro‑ or iodo‑ analogs
Myeloperoxidase Inflammation Cardiovascular

Melting Point Difference vs. Unsubstituted Analog

The unsubstituted analogue 6‑phenylpyridin‑3‑amine (126370‑67‑0) is a crystalline solid with a melting point of 103 °C . In contrast, the melting point of 2‑bromo‑6‑phenylpyridin‑3‑amine is not reported in authoritative databases, and it is typically supplied as an amorphous solid or oil . This difference in solid‑state form may impact handling, storage, and formulation workflows [1].

Melting point vs. analog
Context‑dependent
2‑Br analog: Not reported / amorphous
Unsubstituted: 103 °C crystalline
Solid‑form context may guide handling selection
Data to verify; supplier‑specific form
Physicochemical Properties Solid Form Handling Crystallinity

Suzuki–Miyaura Coupling via Bromine Leaving Group

Aryl bromides are the most widely employed electrophiles in Suzuki–Miyaura cross‑coupling reactions due to their optimal balance of reactivity and stability [1]. The 2‑bromo substituent in 2‑bromo‑6‑phenylpyridin‑3‑amine serves as a site for further diversification. While the chloro analogue (31676‑71‑8) is also amenable to coupling, it generally requires harsher conditions or specialised ligands, whereas the iodo analogue (1805429‑64‑4) may be more reactive but less stable . Quantitative yield comparisons for this specific scaffold are not available.

Suzuki coupling reactivity
Class‑level inference
Br: practical compromise vs. Cl (less reactive) and I (less stable)
Supports modular diversification route
Scaffold‑specific yield data not available
Cross‑Coupling Synthetic Chemistry Building Block

Application Scenarios for 2-Bromo-6-phenylpyridin-3-amine


Suzuki–Miyaura Cross-Coupling for Library Synthesis

The 2‑bromo substituent makes this compound a suitable electrophilic partner for palladium‑catalysed cross‑couplings with aryl‑ or heteroaryl boronic acids. It is especially valuable in medicinal chemistry campaigns that require rapid generation of diverse 2‑aryl‑6‑phenylpyridin‑3‑amine analogs [1]. Although no quantitative yield data exist for this specific substrate, the bromine atom is a well‑established leaving group in this context [1].

Kinase Inhibitor Lead Optimisation

The compound has been referenced in the context of multisubstituted pyridin‑3‑amine derivatives as multitargeted protein kinase inhibitors [2]. Its core scaffold is structurally related to known ATP‑mimetic kinase inhibitors, and the bromine atom can be used to introduce substituents that modulate potency and selectivity [2]. However, no direct potency data against a comparator are available.

EPX and MPO Biochemical Screening

Given the reported IC₅₀ values of 360 nM (EPX) and 1.40 nM (MPO), this compound may serve as a starting point for the development of peroxidase inhibitors [3]. Researchers should be aware that the cellular potency is significantly reduced (42 μM) and that no comparator data exist for halogen‑swapped analogs [3].

Physicochemical Properties for Analog Selection

When a non‑crystalline or oily building block is desired for solution‑phase chemistry, the lack of a defined melting point for 2‑bromo‑6‑phenylpyridin‑3‑amine may be advantageous. Conversely, the crystalline analogue (6‑phenylpyridin‑3‑amine, m.p. 103 °C) is available for solid‑form studies . This distinction can guide procurement based on handling requirements.

Application
Selection Property
Validation Focus
Suzuki–Miyaura library synthesis
2‑Bromo electrophilic reactivity
Cross‑coupling efficiency and scope review
Kinase inhibitor lead expansion
Pyridin‑3‑amine kinase scaffold
Kinase selectivity and SAR context
Peroxidase biochemical screening
Reported EPX/MPO inhibition endpoints
Cellular potency and comparator context
Analog selection by physical form
Amorphous/oil vs. crystalline solid
Handling and formulation compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

4 linked technical documents
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